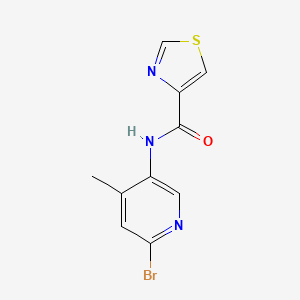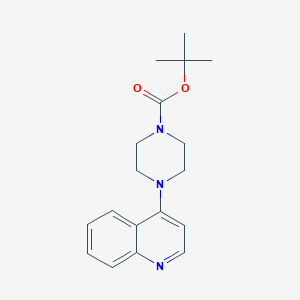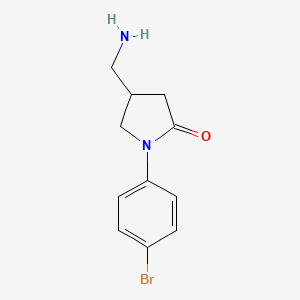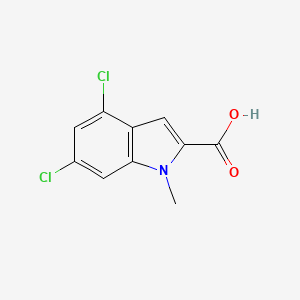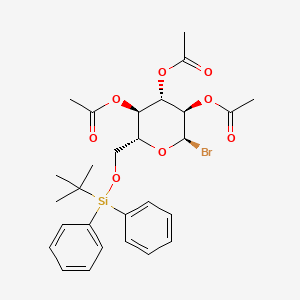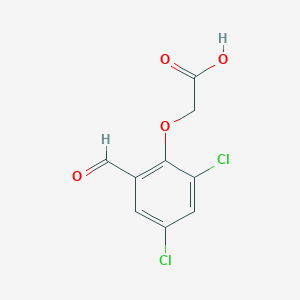![molecular formula C10H22Cl2N2 B13896765 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13896765.png)
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method involves the addition of diisopropylamine and 2M hydrochloric acid to a reaction mixture containing acetonedicarboxylic acid and sodium acetate . The reaction proceeds through a series of steps including addition, condensation, and decarboxylation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of achiral tropinone derivatives and active nickel catalysts for hydrogenation . The process is optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Hydrogenation reactions using nickel catalysts are common for reducing the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel catalysts and hydrogen gas are typically used for reduction reactions.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted amines.
Scientific Research Applications
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride: Similar in structure but differs in the position of the isopropyl group.
Endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Another related compound with a hydroxyl group instead of an amine.
Uniqueness
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its enantioselective synthesis and specific molecular interactions make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H |
InChI Key |
ABIUNMIDDQBQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2CCC(C1)C2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


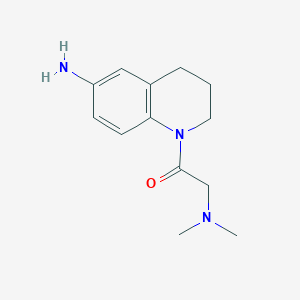
![6-[(17-Acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13896695.png)
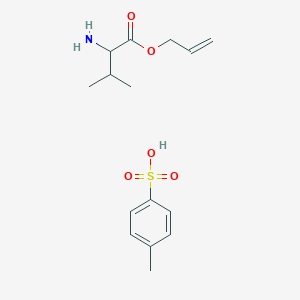
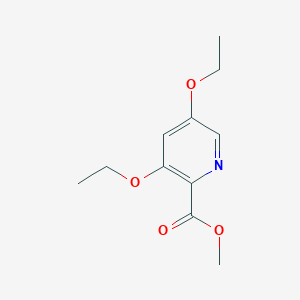
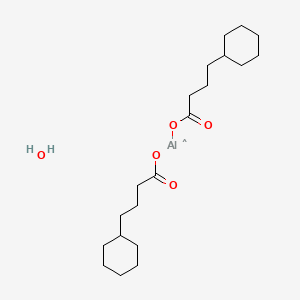
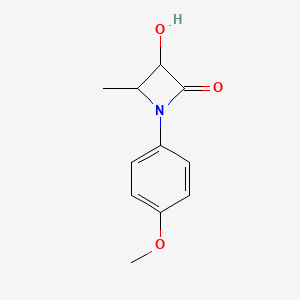
![1-(4-Ethenylphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13896713.png)
